Methotrexate sodium
Overview
Description
Methotrexate (MTX) is a chemotherapeutic agent that has been the subject of various modifications to enhance its anticancer activity while attempting to reduce its side effects. The synthesis of MTX derivatives involves structural modifications aimed at improving its binding affinity with target enzymes such as dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase (FPGS), crucial for its antifolate activity. These efforts have led to a range of derivatives with varying degrees of success in enhancing anticancer efficacy and other biological activities, including anti-malarial and anti-diabetic effects (A. Nemat, M. Iqbal, T. Mehmood, 2020).
Scientific Research Applications
Application in Cancer Treatment
- Scientific Field : Oncology
- Summary of Application : Methotrexate sodium is an antineoplastic drug that inhibits dihydrofolate reductase, thus preventing the conversion from dihydrofolate to tetrahydrofolate. It is used to treat various cancers, such as breast cancer, lung cancer, head and neck cancer, and skin cancer .
- Methods of Application : Methotrexate sodium is often administered orally or by injection. The dosage and frequency depend on the type and stage of cancer being treated .
Application in Nanoparticle Drug Delivery
- Scientific Field : Nanomedicine
- Summary of Application : Methotrexate-loaded superparamagnetic iron oxide nanoparticles (SPIONs) have been developed for the treatment of breast cancer. These nanoparticles are coated with poly(lactic-co-glycolic acid) and polyethylene glycol .
- Methods of Application : The nanoparticles are created using supercritical liquid technology and optimized with a Box−Behnken design . They are then administered to the patient, where they target and kill cancer cells .
- Results or Outcomes : The MTX-SPIONs exhibited prolonged anticancer effects against MCF-7 cell lines compared to MTX alone, indicating that SPION-delivered chemotherapeutics may increase cytotoxicity .
Application in Niosome Formulation
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : Methotrexate (MTX)-loaded niosomes have been produced for potential use in drug delivery .
- Methods of Application : The niosomes are produced using sodium hydroxide as a hydrating solution. They have a small particle size (241.3 ± 65.7 nm) and high uniformity .
- Results or Outcomes : The entrapment efficiency of the niosomes was 59.5 ± 3.0%, and the release of the drug was completed in 6 hours .
Application in Cancer Treatment with Nanoparticles
- Scientific Field : Nanomedicine
- Summary of Application : Methotrexate has been used all over the world for treatment of different diseases such as cancer, autoimmune diseases, and rheumatoid arthritis. Several studies have addressed its formula, efficacy, and delivery methods in recent years. These studies have been focused on the effectiveness of different nanoparticles on drug delivery, delivery of the drug to the target cells, and attenuation of harm to the host cell .
- Methods of Application : The main usages of methotrexate are in cancer treatment field, this review provided a brief perspective into using different nanoparticles and their role in the treatment of different cancers .
- Results or Outcomes : Lots of research focused on combinational therapy in cancer and inflammatory disorders using novel nanoparticles and it is likely to expand in future. Moreover, the MTX could be utilized for drug delivery applications and other clinical settings .
Application in Rheumatoid Arthritis Treatment
- Scientific Field : Rheumatology
- Summary of Application : Methotrexate (MTX) initiation strategies in patients with rheumatoid arthritis (RA) and, in the case of non-responders, analyse the efficacy and safety of route and dose optimisation .
- Methods of Application : A comprehensive scoping review of randomised controlled trials according to PRISMA Scoping Reviews Checklist and the framework proposed by Arksey and O’Malley .
- Results or Outcomes : Higher starting doses of MTX and initial subcutaneous MTX made better performance in improving the ACR20 response, although the clinical effectiveness and safety of other MTX start regimens are comparable .
Application in Antineoplastic Drug
- Scientific Field : Oncology
- Summary of Application : Methotrexate sodium is an antineoplastic drug that inhibits dihydrofolate reductase, thus preventing the conversion from dihydrofolate to tetrahydrofolate .
- Methods of Application : Methotrexate sodium is used to treat various cancers, such as breast cancer, lung cancer, head and neck cancer, and skin cancer .
- Results or Outcomes : Apart from its original use as a cancer chemotherapeutic agent .
Application in Cancer Treatment with Superparamagnetic Iron Oxide Nanoparticles
- Scientific Field : Nanomedicine
- Summary of Application : Methotrexate-loaded superparamagnetic iron oxide nanoparticles (SPIONs) have been developed using supercritical liquid technology and optimized with a Box−Behnken design in order to assess its potential as a candidate for the treatment of breast cancer .
- Methods of Application : The SPIONs had an aggregate size of 500 nm and an encapsulation efficiency of 46.8 ± 3.9%. The in vitro release study revealed an initial burst release followed by a considerable release of 35.1 ± 2.78% after 12 h .
- Results or Outcomes : MTX-SPIONs exhibited prolonged anticancer effects against MCF-7 cell lines compared to MTX alone, indicating that SPION-delivered chemotherapeutics may increase cytotoxicity .
Application in Niosome Formulation for Enhanced Solubility
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : Methotrexate-loaded niosomes were produced in small particle size (241.3 ± 65.7 nm) with high uniformity using sodium hydroxide as a hydrating solution .
- Methods of Application : Their entrapment efficiency was 59.5 ± 3.0% and the release completed in 6 h .
- Results or Outcomes : The incorporation of methotrexate into niosomes was confirmed, and their higher efficiency on cell viability was presented. MTX-loaded niosomes were found safe and acceptable for parenteral administration .
Application in Combinational Therapy
- Scientific Field : Oncology and Inflammatory Disorders
- Summary of Application : Methotrexate has been used in combinational therapy in cancer and inflammatory disorders using novel nanoparticles .
- Methods of Application : The effectiveness of different nanoparticles on drug delivery, delivery of the drug to the target cells, and attenuation of harm to the host cell have been the focus of these studies .
- Results or Outcomes : Research in this area is likely to expand in the future. Moreover, Methotrexate could be utilized for drug delivery applications and other clinical settings .
properties
IUPAC Name |
disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.2Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);;/q;2*+1/p-2/t13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASQOOZCTWOQPA-GXKRWWSZSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-05-2 (Parent) | |
Record name | Methotrexate disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3037123 | |
Record name | Methotrexate disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methotrexate sodium | |
CAS RN |
7413-34-5, 15475-56-6 | |
Record name | Methotrexate disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007413345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methotrexate disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOTREXATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IG1E710ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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